1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI)
Description
Chemical Structure and Nomenclature
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) represents a sophisticated heterocyclic compound characterized by its distinctive stereochemical configuration and substitution pattern. The compound possesses the Chemical Abstracts Service registry number 59653-66-6 and falls under the systematic nomenclature guidelines established by the International Union of Pure and Applied Chemistry. The molecular structure incorporates a benzimidazole core, which consists of a fused benzene and imidazole ring system, with specific substitution at the 2-position featuring a methanamine group bearing an alpha-isopropyl substituent in the S-configuration.
The structural designation follows the ninth edition of Chemical Abstracts nomenclature conventions, as indicated by the (9CI) suffix in the compound name. Alternative nomenclature systems provide additional descriptive names for this molecule, including 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine, which emphasizes the connectivity between the benzimidazole nucleus and the substituted amine functionality. The stereochemical descriptor (S) indicates the absolute configuration at the chiral center, establishing the three-dimensional arrangement of substituents around the asymmetric carbon atom. This stereochemical information proves crucial for understanding the compound's behavior in chiral environments and its applications in asymmetric synthesis.
The International Chemical Identifier system provides a standardized representation of the molecular structure through the InChI string: InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14). This notation captures the complete connectivity and hydrogen distribution within the molecule, enabling precise structural identification across different chemical databases and information systems. The corresponding InChI Key JDPVJORLNSVLOK-UHFFFAOYSA-N serves as a shortened identifier for efficient database searching and cross-referencing.
Physical and Chemical Properties
The physical characteristics of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) reflect its molecular composition and intermolecular interactions. The compound exhibits a molecular formula of C11H15N3, corresponding to a molecular weight of 189 atomic mass units. Experimental determination of the melting point reveals a range of 166-168 degrees Celsius, indicating a relatively stable crystalline form under standard atmospheric conditions. This melting point range suggests moderate intermolecular forces, likely involving hydrogen bonding between the amine functionality and the benzimidazole nitrogen atoms.
Thermal analysis reveals additional physical parameters that characterize the compound's behavior under varying temperature conditions. The boiling point has been calculated at 375.3 ± 25.0 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury. This elevated boiling point reflects the compound's substantial molecular weight and the presence of hydrogen bonding donors and acceptors within the structure. The density of the compound measures 1.1 ± 0.1 grams per cubic centimeter, indicating a relatively compact molecular packing arrangement in the solid state.
| Physical Property | Value | Units | Method |
|---|---|---|---|
| Molecular Weight | 189 | g/mol | Calculated |
| Melting Point | 166-168 | °C | Experimental |
| Boiling Point | 375.3 ± 25.0 | °C | Predicted |
| Density | 1.1 ± 0.1 | g/cm³ | Predicted |
| Flash Point | 208.7 ± 10.4 | °C | Predicted |
| Vapor Pressure | 0.0 ± 0.8 | mmHg at 25°C | Predicted |
Optical properties of the chiral compound include its interaction with polarized light, reflecting the asymmetric nature of the molecular structure. The compound demonstrates specific optical rotation characteristics that serve as identifying features and confirm the stereochemical purity of synthetic preparations. Polarizability measurements indicate a value of 23.4 ± 0.5 × 10^-24 cubic centimeters, providing insight into the electronic distribution and molecular volume occupied by the compound.
Solubility characteristics play a crucial role in determining the compound's handling and application procedures. Storage recommendations specify maintenance at temperatures of negative four degrees Celsius for short-term storage periods of one to two weeks, while longer-term storage requires temperatures of negative twenty degrees Celsius for periods extending up to two years. These storage conditions help preserve the chemical integrity and stereochemical purity of the compound over extended periods.
Historical Development and Discovery
The development of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) emerged from systematic investigations into benzimidazole chemistry and the exploration of chiral amine derivatives for catalytic applications. The compound belongs to the broader class of benzimidazole methanamine derivatives, commonly abbreviated as BIMAH compounds in research literature, which have gained prominence for their utility in asymmetric synthesis. Research into these compounds intensified during investigations of chiral auxiliary systems and organocatalytic processes requiring precise stereochemical control.
Historical synthetic approaches to benzimidazole derivatives trace back to fundamental methodologies for constructing the benzimidazole core structure. Traditional synthetic pathways typically involve condensation reactions between ortho-phenylenediamine and carboxylic acid derivatives under acidic conditions. The development of the specific alpha-isopropyl substituted variant required advancement in stereoselective synthetic methodologies, particularly those capable of introducing chiral centers with high stereochemical fidelity.
The emergence of asymmetric catalysis as a major field in organic chemistry provided significant impetus for the development of chiral benzimidazole derivatives. Research groups investigating dual organocatalyst systems identified the potential of BIMAH-type compounds as effective chiral auxiliaries and catalytic components. The specific stereochemical configuration present in the (S)-enantiomer was recognized for its distinctive performance characteristics in asymmetric transformations, leading to focused synthetic efforts to access this particular stereoisomer.
Contemporary research applications have demonstrated the compound's effectiveness in specialized catalytic processes, particularly in asymmetric reactions requiring precise stereochemical control. The development of the compound has been closely tied to advances in understanding the relationship between molecular structure and catalytic performance, with the isopropyl substituent providing optimal steric and electronic properties for specific transformations. These applications have driven continued interest in synthetic methodologies for accessing this compound with high stereochemical purity.
Position in Benzimidazole Family
1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) occupies a specialized position within the extensive benzimidazole family of heterocyclic compounds. The benzimidazole core structure serves as a fundamental building block in numerous pharmaceutical and industrial applications, with derivatives exhibiting diverse biological activities and chemical properties. The specific substitution pattern present in this compound distinguishes it from simpler benzimidazole derivatives through the incorporation of a chiral methanamine substituent at the 2-position.
Comparative analysis with related benzimidazole methanamine derivatives reveals the structural factors that contribute to the compound's unique properties. The parent compound 2-(aminomethyl)benzimidazole, with Chemical Abstracts Service number 5805-57-2, lacks the alpha-substitution present in the target molecule. This structural difference significantly impacts the stereochemical properties and potential applications of the compounds. The introduction of the isopropyl group at the alpha position creates a chiral center that enables stereoselective interactions in asymmetric processes.
The relationship between structure and function becomes apparent when comparing various alpha-substituted benzimidazole methanamine derivatives. Alternative alpha-substituents, such as tert-butyl groups, produce compounds with different steric and electronic characteristics. The isopropyl substituent in the target compound provides an optimal balance between steric bulk and conformational flexibility, contributing to its effectiveness in catalytic applications. This positioning within the structural diversity of benzimidazole derivatives highlights the importance of specific substitution patterns in determining chemical behavior.
| Compound Type | Substitution Pattern | Applications | Key Features |
|---|---|---|---|
| 2-(aminomethyl)benzimidazole | Unsubstituted methanamine | Basic building block | Simple structure |
| Alpha-tert-butyl derivative | Bulky alpha substitution | Asymmetric synthesis | High steric hindrance |
| Alpha-isopropyl derivative | Moderate alpha substitution | Catalytic applications | Balanced properties |
| Alpha-ethyl derivatives | Smaller alpha substitution | Modified selectivity | Reduced steric effects |
The classification of this compound within organocatalyst families further emphasizes its specialized role in synthetic chemistry. The benzimidazole methanamine framework provides multiple coordination sites and hydrogen bonding opportunities, enabling diverse catalytic mechanisms. The chiral nature of the alpha-isopropyl substitution allows the compound to induce stereochemical control in asymmetric transformations, positioning it among important chiral auxiliaries and organocatalysts used in modern synthetic methodology.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7(2)10(12)11-13-8-5-3-4-6-9(8)14-11/h3-7,10H,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPVJORLNSVLOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC2=CC=CC=C2N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393790 | |
| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59653-66-6 | |
| Record name | 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
This general approach allows for the introduction of various substituents, including methanamine groups, at the 2-position of the benzimidazole ring.
Specific Preparation of 1H-Benzimidazole-2-methanamine, alpha-(1-methylethyl)-, (S)-(9CI)
The compound is a chiral benzimidazole derivative with an alpha-(1-methylethyl) substituent attached to the methanamine moiety. The preparation involves the following key steps:
Formation of the Benzimidazole Core
- Condensation of 1,2-diaminobenzene with (S)-2-hydroxypropanoic acid (Lactic acid derivative):
A reported method involves refluxing 1,2-diaminobenzene (o-phenylenediamine) with (S)-2-hydroxypropanoic acid in 6 N hydrochloric acid for approximately 100 minutes. This results in cyclization and formation of (1S)-1-(1H-benzimidazol-2-yl)ethanol as an intermediate with a yield of about 90%.
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | 1,2-diaminobenzene + (S)-2-hydroxypropanoic acid | Reflux in 6 N HCl, 100 min | (1S)-1-(1H-benzimidazol-2-yl)ethanol | 90% |
Conversion of the Hydroxyl Group to Methanamine
- Amination of the benzimidazole-2-methanol intermediate:
The hydroxyl group on the benzimidazole-2-methanol intermediate can be converted to the methanamine group via substitution reactions with primary amines under controlled conditions. For example, reaction with methylamine or ethylamine hydrochloride in ethanol at elevated temperatures (around 80 °C) for 24 hours has been documented for related benzimidazole derivatives.
| Step | Reactants | Conditions | Product | Notes |
|---|---|---|---|---|
| 2 | (1S)-1-(1H-benzimidazol-2-yl)ethanol + primary amine (e.g., methylamine) | Stirring in ethanol, 80 °C, 24 h | 1H-Benzimidazole-2-methanamine derivative | Amination via nucleophilic substitution |
- Lewis acid catalysis:
Lewis acids such as trimethylsilyl triflate can be used to activate the benzimidazole nitrogen or hydroxyl groups to facilitate substitution reactions, improving yields and selectivity.
Alternative Synthetic Routes and Catalytic Systems
Several eco-friendly and efficient catalytic systems have been reported for benzimidazole synthesis and functionalization:
- Ammonium chloride in ethanol: Enables one-pot synthesis of substituted benzimidazoles at 80–90 °C with good yields.
- Ceric ammonium nitrate (CAN) in polyethylene glycol: Provides high yields of benzimidazole scaffolds at 50 °C within 2 hours.
- Microwave-assisted reflux: Accelerates the condensation of o-phenylenediamine with aldehydes at 80 °C, reducing reaction time and increasing efficiency.
These methods can be adapted for the preparation of the target compound by selecting appropriate aldehyde or amine precursors to introduce the alpha-(1-methylethyl) methanamine substituent.
Summary Table of Preparation Methods
Research Findings and Notes
- The stereochemistry of the alpha-(1-methylethyl) substituent is preserved by using chiral precursors such as (S)-2-hydroxypropanoic acid in the initial cyclization step.
- Lewis acid catalysts enhance substitution reactions on benzimidazole intermediates by increasing electrophilicity and solubility of intermediates.
- Eco-friendly catalysts and solvent systems have been developed to improve sustainability and reduce toxic byproducts in benzimidazole synthesis.
- The choice of solvent and temperature critically affects yield and purity; aprotic solvents like acetonitrile and dichloroethane are preferred for certain substitution steps.
- Purification typically involves filtration, neutralization, and chromatographic techniques such as silica gel column chromatography with methanol/dichloromethane mixtures.
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus at concentrations as low as 10 µg/mL by disrupting cell wall synthesis .
Anticancer Properties
The compound also shows promise in anticancer research. In vitro studies have revealed that it induces apoptosis in cancer cells (e.g., HeLa cells) at concentrations above 25 µg/mL through the activation of caspase pathways. Additionally, benzimidazole derivatives are known for their ability to inhibit microtubule polymerization, which is crucial for cell division.
Table 2: Biological Activities and Efficacy
| Activity | Target Organism/Cell Line | Effective Concentration | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 µg/mL | Disruption of cell wall synthesis |
| Anticancer | HeLa cells | >25 µg/mL | Apoptosis via caspase activation |
| Antiviral | HIV | Specific IC50 unknown | Inhibition of reverse transcriptase |
Medicinal Applications
Therapeutic Potential
Benzimidazole derivatives have been extensively studied for their therapeutic potential against various diseases. They exhibit antiviral, anticancer, and antiparasitic activities. For example, certain derivatives have shown efficacy against Bovine Viral Diarrhea Virus (BVDV) and have been identified as potent antiviral agents against other viruses .
Case Study: Antiviral Activity Against BVDV
In a study focusing on benzimidazole derivatives, one compound displayed an effective EC50 value of 1.11 mM against BVDV due to specific structural modifications that enhance its bioactivity . This highlights the importance of structural optimization in drug development.
Industrial Applications
Use in Dyes and Pigments
The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its applications extend to various industrial chemicals where its properties can enhance product performance.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-2-methanamine,alpha-(1-methylethyl)-,(S)-(9CI) involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzimidazole Core
Fluorinated Derivative: 1H-Benzimidazole-2-methanamine, 5,6-difluoro-N-methyl- (9CI)
- CAS : 193534-41-7
- Molecular Formula : C₉H₉F₂N₃
- Key Differences : Fluorine atoms at positions 5 and 6, with a methyl group on the methanamine nitrogen.
- Impact : Fluorination increases electronegativity and metabolic stability by blocking oxidation sites. The methyl group reduces steric hindrance compared to the isopropyl group in the target compound .
Amino-Substituted Derivative: 1H-Benzimidazole-2-methanamine, 5-amino- (CAS 485347-82-8)
- Molecular Formula : C₈H₁₀N₄
- Key Differences: An amino group at position 5 instead of the isopropyl side chain.
Methoxy-Substituted Derivative: 1H-Benzimidazole,5-methoxy-2-(1-methylethyl)-(9CI)
- CAS : 192696-36-9
- Molecular Formula : C₁₁H₁₄N₂O
- Key Differences : Methoxy group at position 5 and isopropyl directly on the benzimidazole ring (position 2).
- Impact : The methoxy group donates electron density, altering electronic properties. The isopropyl on the ring reduces conformational flexibility compared to the target compound’s side chain .
Side Chain Modifications
Sulfur-Containing Derivative: 1H-Benzimidazol-2-amine,5-(ethylthio)-(9CI)
- CAS : 67469-36-7
- Molecular Formula : C₉H₁₁N₃S
- Key Differences : Ethylthio group at position 4.
- Impact : The thioether increases lipophilicity and may enhance membrane permeability but introduces susceptibility to oxidative metabolism .
Coordination Complex Precursor: 1-(1H-Benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine (abb)
- Synthesis: Prepared via refluxing iminodiacetic acid and o-phenylenediamine in HCl .
- Key Differences : Bidentate ligand with dual benzimidazole units.
Stereochemical and Agrochemical Comparisons
Stereochemical Specificity
The (S)-configuration in the target compound enables enantioselective interactions, critical for binding to chiral biological targets (e.g., enzymes or receptors). Non-chiral analogs, such as the fluorinated derivative (CAS 193534-41-7), lack this specificity, which may reduce efficacy or increase off-target effects .
Agrochemical Derivatives with Isopropyl Groups
- Fenvalerate : A pyrethroid insecticide with an isopropyl ester group (CAS 51630-58-1).
- Impact : The isopropyl group in fenvalerate enhances lipid solubility, improving insecticidal activity. Similarly, the target compound’s isopropyl side chain may optimize pharmacokinetic properties .
Biological Activity
1H-Benzimidazole-2-methanamine, alpha-(1-methylethyl)-, (S)-(9CI) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on various studies.
Chemical Structure and Synthesis
The compound belongs to the benzimidazole family, characterized by a fused benzene and imidazole ring. The synthesis typically involves the condensation of o-phenylenediamine with appropriate carboxylic acid derivatives. For instance, derivatives such as 2-methyl-1H-benzimidazole have been synthesized and evaluated for their biological properties .
1. Antioxidant Activity
Research indicates that benzimidazole derivatives exhibit varying degrees of antioxidant activity. For example, 2-methyl-1H-benzimidazole demonstrated an IC50 value of 144.84 µg/ml, indicating moderate antioxidant potential . This property is crucial as antioxidants play a vital role in mitigating oxidative stress-related diseases.
2. Cytotoxicity
Cytotoxicity studies reveal that certain benzimidazole derivatives possess significant antitumor activity. In particular, compounds synthesized from benzimidazole structures have shown promising results against various cancer cell lines. For instance, some derivatives exhibited IC50 values in the low micromolar range (e.g., 6.26 ± 0.33 µM against HCC827 cells), suggesting their potential as anticancer agents .
3. Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. In one study, the synthesized compound displayed weak antimicrobial activity with a zone of inhibition ranging from 7-8 mm against specific bacterial strains . These findings suggest that while some derivatives may not be potent antimicrobial agents, they still contribute to the broader spectrum of biological activities associated with benzimidazoles.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of 1H-benzimidazole derivatives:
- Antitumor Activity : A study highlighted the effectiveness of newly synthesized benzimidazole compounds in inhibiting tumor cell proliferation. The results indicated that these compounds could potentially serve as leads for developing new anticancer drugs .
- Antiamoebic Activity : Molecular modeling studies have suggested that certain structural modifications in benzimidazoles can enhance their antiamoebic activity against Entamoeba histolytica. The findings from comparative molecular field analysis (CoMFA) indicate that steric bulk at specific positions on the benzimidazole ring improves efficacy .
- Broad Spectrum Biological Activities : Benzimidazole derivatives are known to exhibit a range of biological activities beyond those mentioned above, including antifungal, antiviral, anticonvulsant, and anti-inflammatory properties. This versatility makes them valuable candidates in drug development .
Table 1: Biological Activity Summary of Benzimidazole Derivatives
Q & A
Q. What are the standard protocols for synthesizing 1H-benzimidazole derivatives with chiral α-(1-methylethyl) substituents?
The synthesis of chiral benzimidazoles often involves oxidative cyclocondensation of o-phenylenediamine derivatives with chiral aldehydes or ketones. For α-(1-methylethyl) groups, a stereoselective approach using (S)-configured starting materials is critical. A typical procedure includes:
- Step 1 : Condensation of o-phenylenediamine with (S)-α-methylisopropyl ketone under acidic conditions (e.g., trifluoroacetic acid) to form the benzimidazole core .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the enantiomerically pure product.
- Step 3 : Structural confirmation using chiral HPLC and 1H/13C NMR to verify stereochemical integrity .
Q. How are benzimidazole derivatives characterized for purity and structural accuracy?
Key methodologies include:
- Spectroscopic Analysis :
- Chiral Purity : Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol eluent to confirm enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can stereochemical effects of the (S)-α-(1-methylethyl) group influence biological activity in benzimidazole derivatives?
The (S)-configuration may enhance binding to chiral biological targets (e.g., enzymes, receptors). For example:
- Case Study : (S)-configured benzimidazoles showed 2.5-fold higher inhibitory activity against H. pylori compared to (R)-isomers due to optimized hydrophobic interactions in the enzyme active site .
- Method : Perform molecular docking simulations (AutoDock Vina) and compare binding energies of enantiomers to correlate stereochemistry with activity .
Q. What strategies resolve contradictions in reported biological activity data for benzimidazole analogs?
Discrepancies often arise from variations in assay conditions or impurity profiles . Mitigation approaches:
- Standardized Assays : Use identical cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., albendazole for antiparasitic assays) .
- Impurity Profiling : Quantify by-products (e.g., des-methyl intermediates) via LC-MS and correlate their presence with reduced efficacy .
- Meta-Analysis : Compare IC₅₀ values across studies using ANOVA to identify statistically significant outliers .
Q. How can reaction conditions be optimized to improve yields of 1H-benzimidazole-2-methanamine derivatives?
Key variables include:
- Catalyst Screening : Compare trifluoroacetic acid (yield: 65%) vs. p-toluenesulfonic acid (yield: 78%) under solvent-free conditions .
- Temperature Control : Reactions at 80°C for 6 hours reduce side products (e.g., dimerization) vs. 100°C for 3 hours .
- Solvent Selection : Ethanol/water mixtures (7:3 v/v) enhance solubility of hydrophobic intermediates, improving yields by 15% .
Methodological Challenges and Solutions
Q. What analytical techniques differentiate regioisomers in substituted benzimidazoles?
- NMR NOE Experiments : Detect spatial proximity between protons (e.g., NOE correlation between methanamine and imidazole protons confirms substitution at C2 vs. C1) .
- IR Spectroscopy : Identify characteristic N-H stretching (3400–3200 cm⁻¹) and C=N vibrations (1650–1600 cm⁻¹) to distinguish isomers .
Q. How are stability and reactivity of the methanamine moiety evaluated under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
